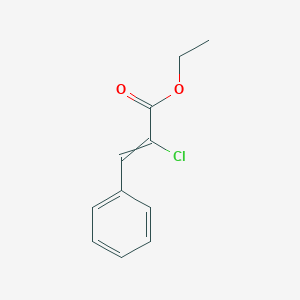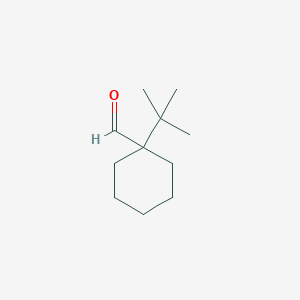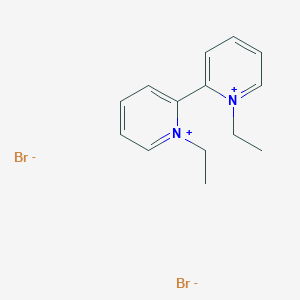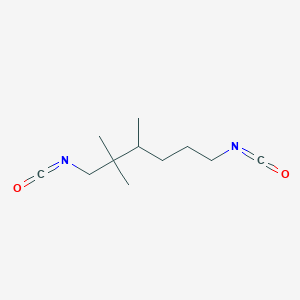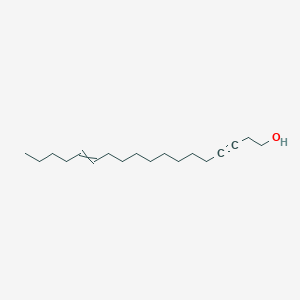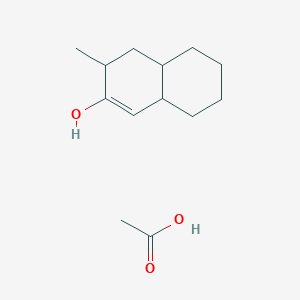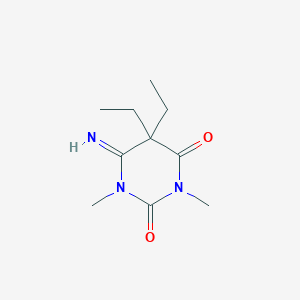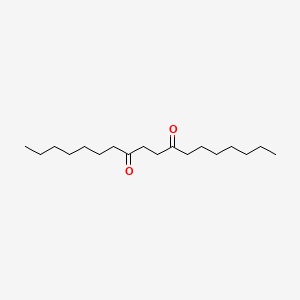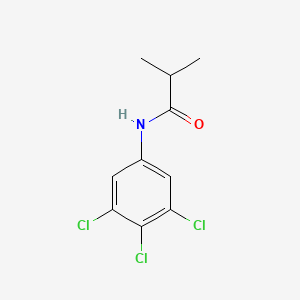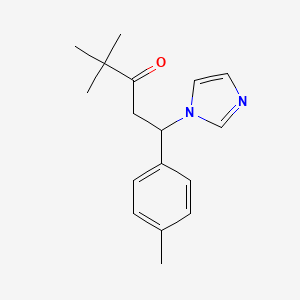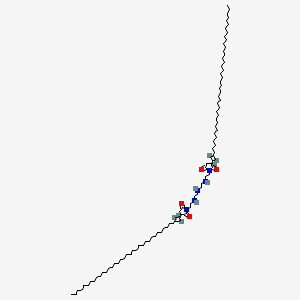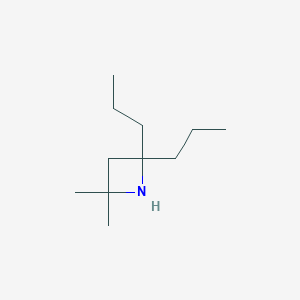
2,2-Dimethyl-4,4-dipropylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4,4-dipropylazetidine is an organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, where two methyl groups are attached to the second carbon, and two propyl groups are attached to the fourth carbon of the azetidine ring. Azetidines are known for their strained ring systems, which make them interesting targets for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,4-dipropylazetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4,4-dipropylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Dimethyl-4,4-dipropylazetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4,4-dipropylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The strained ring system of azetidines allows for unique interactions with biological macromolecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylazetidine: Lacks the propyl groups, making it less sterically hindered.
4,4-Dipropylazetidine: Lacks the methyl groups, resulting in different chemical properties.
Azetidine: The parent compound with no substituents, exhibiting different reactivity and stability.
Uniqueness
2,2-Dimethyl-4,4-dipropylazetidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
67274-19-5 |
|---|---|
Formule moléculaire |
C11H23N |
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
2,2-dimethyl-4,4-dipropylazetidine |
InChI |
InChI=1S/C11H23N/c1-5-7-11(8-6-2)9-10(3,4)12-11/h12H,5-9H2,1-4H3 |
Clé InChI |
VJMWPHGVWSFDFW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CC(N1)(C)C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


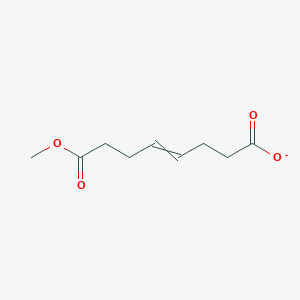
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)
